molecular formula C28H26N4O7S B1192216 Axitinib N-Glucuronide

Axitinib N-Glucuronide

Cat. No.: B1192216
M. Wt: 562.6 g/mol
InChI Key: YYKQABKSJYLETI-MRLOOFNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Isomeric Forms

Axitinib N-glucuronide is a glucuronide conjugate of the tyrosine kinase inhibitor axitinib, formed via enzymatic glucuronidation at the indazole nitrogen atom. The structure comprises axitinib linked to a β-D-glucuronic acid moiety through an N-glycosidic bond. Key structural features include:

  • Indazole core : A substituted indazole ring system with a 2-(methylcarbamoyl)phenylthio group at position 6 and an (E)-2-pyridin-2-ylethenyl group at position 3.
  • Glucuronic acid unit : A tetracyclic pyranose ring with hydroxyl groups at positions 2, 3, and 4, and a carboxylic acid at position 6.

The (E)-configuration of the vinyl group between the indazole and pyridine rings is critical for maintaining structural integrity. Stereochemical specificity is observed in the glucuronide moiety, with the β-anomeric configuration confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography. No other isomeric forms (e.g., α-anomers or geometric isomers) have been reported in literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₈H₂₆N₄O₇S , derived from the parent compound axitinib (C₂₂H₁₈N₄OS) combined with a glucuronic acid unit (C₆H₁₀O₇). The molecular weight is 562.6 g/mol , calculated as follows:

Component Formula Molecular Weight (g/mol)
Axitinib C₂₂H₁₈N₄OS 386.47
Glucuronic acid C₆H₁₀O₇ 176.13
Total C₂₈H₂₆N₄O₇S 562.60

Minor discrepancies in reported molecular weights (e.g., 562.59 vs. 562.60) arise from isotopic variations or rounding.

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS):

  • High-resolution MS (HRMS) : Exhibits a protonated molecular ion [M+H]⁺ at m/z 563.1582, consistent with the molecular formula.
  • Fragmentation patterns : Dominant fragments include loss of glucuronic acid (−176 Da) and cleavage of the indazole-thioether bond.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Key signals include pyridine protons (δ 8.5–7.5 ppm), indazole aromatic protons (δ 7.2–6.8 ppm), and glucuronic acid anomeric proton (δ 5.3 ppm, J = 7.8 Hz).
  • ¹³C NMR : Glucuronic acid carbons (δ 170–95 ppm) and axitinib carbons (δ 160–110 ppm).

Infrared (IR) Spectroscopy :

  • Peaks at 3300 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (S–C aromatic stretch).

Thermodynamic Stability and Degradation Pathways

This compound demonstrates moderate thermodynamic stability under physiological conditions:

  • Hydrolysis : Susceptible to β-glucuronidase-mediated cleavage, regenerating axitinib.
  • Oxidative degradation : The sulfoxide metabolite (M12) forms under oxidative stress, though this pathway is minor compared to hydrolysis.
  • pH-dependent stability : Degrades rapidly in acidic conditions (pH < 3) but remains stable at neutral pH.

Solubility Profile and Partition Coefficients

Property Value
Water solubility 0.12 mg/mL (25°C)
DMSO solubility >10 mg/mL
LogP (octanol/water) 2.3 (calculated)
LogD (pH 7.4) 1.8

The glucuronic acid moiety enhances hydrophilicity, reducing LogP by ~2 units compared to axitinib (LogP = 4.5). Solubility in aqueous buffers is pH-dependent, with improved solubility at alkaline pH due to ionization of the carboxylic acid group.

Tables and Data Sources

  • Molecular formula and weight:
  • Spectroscopic data:
  • Stability and solubility:

Properties

Molecular Formula

C28H26N4O7S

Molecular Weight

562.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1

InChI Key

YYKQABKSJYLETI-MRLOOFNMSA-N

SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axitinib N-Glucuronide

Origin of Product

United States

Chemical Reactions Analysis

Axitinib N-Glucuronide is a product of glucuronidation, where a glucuronic acid moiety is conjugated to axitinib. This process occurs primarily in the liver. The major metabolites in human plasma include M7 and axitinib sulfoxide (M12), both of which are considered pharmacologically inactive . Unfortunately, specific reagents and conditions for the glucuronidation reaction remain undisclosed.

Scientific Research Applications

Pharmacokinetics and Metabolism

Axitinib undergoes extensive metabolism in the human body, primarily through glucuronidation. The N-glucuronide metabolite has been identified as the predominant circulating metabolite in human plasma, accounting for approximately 50% of the total radioactivity observed after axitinib administration .

Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)27.8 (79%)
AUC0–24 (ng·h/mL)265 (77%)
Clearance (L/h)38 (80%)
Volume of Distribution (L)160 (105%)

These parameters highlight the pharmacokinetic profile of axitinib and its metabolites, including the N-glucuronide, which plays a crucial role in determining drug efficacy and safety .

Clinical Applications

Axitinib is primarily applied in oncology, particularly for patients with metastatic renal cell carcinoma who have experienced failure with prior systemic therapies. The efficacy of axitinib has been established through multiple clinical trials demonstrating its ability to inhibit tumor growth by blocking angiogenesis.

Case Studies

  • Phase III Clinical Trials : In a randomized trial comparing axitinib to sorafenib in patients with metastatic RCC, axitinib showed superior progression-free survival rates. The study indicated that patients receiving axitinib had a median progression-free survival of 6.7 months compared to 4.7 months for those on sorafenib .
  • Real-World Evidence : A retrospective study analyzing real-world data from patients treated with axitinib confirmed its effectiveness in clinical practice, aligning with findings from clinical trials. The study reported an objective response rate of approximately 30% among patients treated with axitinib in routine clinical settings .

Safety Profile

The safety profile of axitinib has been well-documented across various studies. Common adverse effects include hypertension, diarrhea, fatigue, and hypothyroidism. Importantly, the N-glucuronide metabolite does not exhibit clinically relevant activity against receptor tyrosine kinases (RTKs), suggesting that its role is primarily as a detoxification pathway rather than contributing to therapeutic effects .

Adverse Effects Overview

Adverse EffectIncidence (%)
Hypertension50
Diarrhea40
Fatigue35
Hypothyroidism20

This table summarizes the most common adverse effects associated with axitinib treatment, emphasizing the importance of monitoring these conditions during therapy.

Mechanism of Action

Axitinib N-Glucuronide does not exert significant pharmacological effects itself. Instead, its parent compound, axitinib, inhibits VEGFRs, disrupting angiogenesis and tumor growth. The molecular targets and pathways involved are related to VEGF signaling.

Comparison with Similar Compounds

Key Pharmacokinetic and Pharmacodynamic Properties:

  • Plasma Presence : Accounts for 16.2% of circulating radioactivity in plasma (0–12 hours post-dose), second only to the sulfoxide metabolite (M12) .
  • Potency : ≥400-fold less potent than axitinib in inhibiting VEGFR-2 phosphorylation in vitro .
  • Excretion : Excreted in urine (2.6% of dose) and feces (as part of total fecal radioactivity recovery of 37% ) .
  • Enzymatic Pathway: Primarily catalyzed by UGT1A1, with minor contributions from UGT1A3, 1A4, and 1A9 .

Comparison with Similar N-Glucuronide Metabolites

N-glucuronidation is a common phase II metabolic pathway for drugs containing amine groups. Below is a comparative analysis of axitinib N-glucuronide with other N-glucuronidated compounds, focusing on enzymatic pathways, pharmacological activity, and excretion profiles.

Table 1: Comparative Analysis of N-Glucuronide Metabolites

Compound Metabolic Enzyme(s) Pharmacological Activity Excretion Route Abundance (% Dose) Key Characteristics
This compound UGT1A1 (primary) Inactive (≥400-fold less potent) Urine (2.6%), Feces 16.2% (plasma) Major circulating metabolite; stable in plasma and excreta .
Tamoxifen N-glucuronide UGT1A4 Not reported (presumed inactive) Urine Not quantified Monoglucuronide; detected via LC-MS (m/z 563.80) .
Midazolam N-glucuronide UGT1A4 Inactive Urine 1–2% Minor metabolite; formed later than O-glucuronide isomers .
Rilpivirine N-glucuronide UGT1A1 (presumed) Not reported Plasma, rectal fluid Not quantified Detected in plasma and mucosal fluids; lacks synthetic standard for quantification .
Carbamazepine N-glucuronide UGT1A4 (presumed) Inactive Urine Trace amounts Secondary metabolite; part of complex biotransformation pathways .
Diphenhydramine N-glucuronide UGT1A3/UGT1A7 Not reported Plasma Not quantified Peaks 2 hours post-dose; absent in skin tissues .

Detailed Findings

Enzymatic Specificity

  • This compound is uniquely dependent on UGT1A1 , distinguishing it from Tamoxifen (UGT1A4) and Midazolam (UGT1A4) . UGT1A1 polymorphisms may influence axitinib metabolism, though clinical significance remains unclear .
  • Midazolam N-glucuronide formation involves UGT1A4, an enzyme less relevant to axitinib, highlighting substrate-specific glucuronidation .

Pharmacological Inactivity

  • All listed N-glucuronides, including axitinib’s, are pharmacologically inactive or significantly less active than parent compounds. Midazolam N-glucuronide lacks sedative effects .

Excretion Variability

  • This compound is fecally predominant (37% total fecal recovery), contrasting with Midazolam and Carbamazepine N-glucuronides, which are primarily urinary .
  • Rilpivirine N-glucuronide is detectable in mucosal fluids (e.g., cervicovaginal), suggesting tissue-specific distribution absent in axitinib .

Analytical Challenges

  • Rilpivirine N-glucuronide lacks a synthetic standard, complicating quantification . In contrast, this compound is readily quantified via radiolabeled studies .
  • Diphenhydramine N-glucuronide co-elutes with unknown metabolites in plasma, necessitating advanced LC-MS/MS resolution .

Biological Activity

Axitinib N-glucuronide is a significant metabolite of axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the biological activity of this compound is crucial for evaluating its pharmacological implications and potential therapeutic effects. This article delves into the metabolic pathways, enzymatic interactions, and biological efficacy of this compound, supported by relevant data tables and research findings.

Metabolic Pathways

Axitinib undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including this compound. The primary enzyme responsible for this glucuronidation process is UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from other UGT isoforms such as UGT1A3, UGT1A4, and UGT1A9 .

Key Enzyme Kinetics

The kinetic parameters for the formation of this compound have been characterized as follows:

Parameter Value
KmK_m2.7 µM (HLM)
VmaxV_{max}8.9 pmol·min1^{-1}·mg1^{-1} (HLM)
EnzymeUGT1A1

These values indicate that this compound formation is a relatively efficient process, highlighting the significant role of UGT1A1 in its metabolism .

Biological Activity and Pharmacodynamics

While axitinib itself exhibits potent inhibitory activity against VEGFRs, its metabolites, including this compound, demonstrate markedly reduced biological activity. In vitro studies have shown that this compound is approximately 8000-fold less potent against VEGFR-2 compared to axitinib . This diminished potency raises important considerations regarding the therapeutic efficacy and safety profile of axitinib in clinical settings.

Comparative Potency of Axitinib and Its Metabolites

Compound IC50 (nM)
Axitinib0.06 - 0.3
This compound>480
Axitinib Sulfoxide>400

The data illustrates that while axitinib effectively inhibits VEGFR signaling pathways at low concentrations, its metabolites do not contribute significantly to this activity .

Case Studies and Clinical Implications

Several clinical studies have evaluated the pharmacokinetics of axitinib and its metabolites. For instance, a phase I trial demonstrated that the pharmacokinetic profile of axitinib is influenced by genetic polymorphisms affecting UGT enzymes and cytochrome P450 isoforms . Additionally, the presence of this compound in plasma was correlated with reduced therapeutic efficacy, emphasizing the importance of understanding metabolite dynamics in treatment outcomes.

Notable Observations

  • Phase I Trials : These trials highlighted variability in patient responses based on genetic factors influencing drug metabolism.
  • Adverse Effects : The reduced activity of this compound suggests that adverse effects may be more closely related to parent compound levels rather than its metabolites.

Preparation Methods

Role of UGT1A1 in Glucuronidation

This compound is formed via the glucuronidation of axitinib’s primary amine group, a reaction catalyzed predominantly by the UGT1A1 isoform. Recombinant UGT1A1 expressed in insect cell microsomes demonstrates the highest catalytic activity, with minor contributions from UGT1A3, UGT1A4, and UGT1A9. Kinetic studies using human liver microsomes revealed a Michaelis constant (K<sub>m</sub>) of 4.0 µM for UGT1A1-mediated glucuronidation, with a maximal velocity (V<sub>max</sub>) of 9.6 pmol·min<sup>−1</sup>·pmol<sup>−1</sup>. These parameters underscore UGT1A1’s efficiency compared to other isoforms, such as UGT1A9, which exhibits a K<sub>m</sub> of 1.9 µM but a significantly lower V<sub>max</sub> of 1.4 pmol·min<sup>−1</sup>·pmol<sup>−1</sup>.

Incubation Conditions

Optimal glucuronidation is achieved under the following conditions:

  • Substrate Concentration : 1–10 µM axitinib.

  • Cofactors : 5 mM uridine 5'-diphosphoglucuronic acid (UDPGA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Source : 0.5 mg/mL recombinant UGT1A1 microsomal protein.

  • Temperature and Duration : 37°C for 30–60 minutes.

The reaction is terminated by adding 5% phosphoric acid/acetonitrile (1:10), followed by centrifugation and high-performance liquid chromatography (HPLC) analysis.

Chemical and Solubility Properties

Structural and Physicochemical Characteristics

This compound (C<sub>28</sub>H<sub>26</sub>N<sub>4</sub>O<sub>7</sub>S) has a molecular weight of 562.6 g/mol and a canonical SMILES structure of O=C(NC)C1=C(SC2=CC3=C(C(/C=C/C4=NC=CC=C4)=NN3C5O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]5O)C=C2)C=CC=C1. Its solubility profile is critical for stock solution preparation:

SolventSolubility (mg/mL)Storage TemperatureStability Period
DMSO10-20°C1 month
Water<1-20°CNot recommended

Repeated freeze-thaw cycles degrade the compound, necessitating aliquot storage.

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC with a C18 column resolves this compound from axitinib and other metabolites. Mobile phases typically consist of:

  • Phase A : 0.1% formic acid in water.

  • Phase B : 0.1% formic acid in acetonitrile.

A gradient elution from 5% to 95% Phase B over 20 minutes achieves baseline separation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode confirms the metabolite’s identity via a precursor ion at m/z 563.2 [M+H]<sup>+</sup> and a product ion at m/z 387.1.

Challenges and Optimization Strategies

Yield Enhancement

Despite UGT1A1’s high activity, this compound is a minor metabolite in vivo due to competing oxidative pathways mediated by CYP3A4. To improve yields in vitro:

  • CYP Inhibition : Co-incubation with ketoconazole (1 µM) reduces axitinib oxidation by 80%.

  • UGT Induction : Pretreatment with rifampicin (10 µM) increases UGT1A1 expression 2.5-fold.

Applications in Pharmacokinetic Studies

This compound’s low potency (400-fold less active than axitinib against VEGFR-2) necessitates ultra-sensitive detection methods. Validated LC-MS/MS assays achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma, enabling precise pharmacokinetic profiling .

Q & A

Q. What steps ensure reproducibility in studies investigating this compound’s metabolic fate?

  • Best Practices :
  • Protocol Transparency : Publish detailed LC-MS/MS parameters, synthetic routes for reference standards, and raw data in supplementary materials .
  • Code Sharing : Provide scripts for pharmacokinetic modeling (e.g., NONMEM or Monolix) to enable independent verification .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical reporting and cite primary literature for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axitinib N-Glucuronide
Reactant of Route 2
Axitinib N-Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.